molecular formula C16H12FNOS2 B2837415 N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896345-50-9

N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2837415
CAS No.: 896345-50-9
M. Wt: 317.4
InChI Key: VVYFWTUHUHJVLX-UHFFFAOYSA-N
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Description

N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic acetamide derivative characterized by a benzo[b]thiophene moiety linked to an acetamide core and a 4-fluorophenylthio substituent. Acetamide derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNOS2/c17-12-1-4-14(5-2-12)21-10-16(19)18-13-3-6-15-11(9-13)7-8-20-15/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYFWTUHUHJVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases like potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide is being investigated for its potential as an anticancer agent. Its structural components allow it to interact with specific molecular targets involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit key enzymes or receptors that are critical for cancer cell survival and growth.

Mechanism of Action:
The compound's mechanism of action involves binding to target proteins, leading to the modulation of signaling pathways associated with cell division and apoptosis. For instance, it may inhibit the activity of kinases involved in tumor growth, thereby reducing the viability of cancer cells.

Materials Science

Novel Material Development:
The unique structural features of this compound make it a candidate for developing novel materials with specific electronic properties. Research has indicated that compounds with similar thiophene structures can exhibit interesting photophysical properties, which can be harnessed in organic electronics and optoelectronic devices.

Biological Studies

Protein Interactions:
This compound is also utilized in biological studies to explore its interactions with macromolecules such as proteins and nucleic acids. Understanding these interactions can provide insights into its potential therapeutic applications and the underlying biochemical pathways involved.

Case Studies

  • Anticancer Activity:
    A study investigating the anticancer properties of this compound demonstrated significant inhibition of tumor growth in vitro. The compound was shown to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent.
  • Material Properties:
    Research on the electronic properties of materials derived from this compound indicated enhanced conductivity and stability, making it suitable for applications in organic solar cells and transistors.

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide with structurally or functionally related acetamide derivatives, focusing on substituent effects, biological activities, and molecular interactions.

Structural Analogues with Heterocyclic Cores

Compound Name / Structure Key Substituents Biological Activity Reference
This compound Benzo[b]thiophen-5-yl, 4-fluorophenylthio Inferred: Potential antimicrobial activity based on acetamide analogs
2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) Benzo[d]thiazol, indolin-2-one Anti-inflammatory, analgesic, antibacterial (compound 5d: most potent anti-inflammatory; 5e: strongest analgesic)
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide Thiadiazole, 4-fluorophenyl Inferred: Similar fluorinated substituents may enhance stability and target binding
2-((5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (4a) Thiadiazole, benzodioxole, trifluoromethylphenyl Acetylcholinesterase (AChE) inhibition; trifluoromethyl group enhances lipophilicity and enzyme interaction

Substituent Effects on Activity

  • Fluorinated Groups: The 4-fluorophenyl group in the target compound and N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide may improve metabolic resistance and target affinity compared to non-fluorinated analogs.
  • Heterocyclic Moieties :

    • Benzo[b]thiophene (target compound) vs. benzothiazole (compound 3a–3g ): The sulfur atom in benzo[b]thiophene may provide distinct electronic properties, influencing redox activity or binding to thiol-containing enzymes.
    • Thiadiazole cores (compounds 4a and ) introduce rigidity and hydrogen-bonding capabilities, which are critical for enzyme inhibition.

Pharmacological Profiles

  • Antimicrobial Activity :

    • Acetamide derivatives with piperazine and benzothiazole groups (e.g., compounds 47–50 ) show gram-positive bacterial and fungal inhibition. The target compound’s benzo[b]thiophene and 4-fluorophenylthio groups may similarly disrupt microbial cell membranes or enzyme systems.
    • Chalcone-acetamide hybrids (e.g., α,β-unsaturated ketones ) exhibit broader spectra but lack the thioether linkage seen in the target compound.
  • Enzyme Inhibition :

    • Thiadiazole-benzodioxole derivatives (e.g., compound 4a ) inhibit AChE via dual interactions with the catalytic site and peripheral anionic site. The target compound’s 4-fluorophenylthio group could mimic these interactions but with reduced potency compared to trifluoromethyl groups.

Physicochemical Properties

  • Stability : The thioether linkage in the target compound may offer greater oxidative stability compared to chalcone derivatives’ α,β-unsaturated ketones .

Biological Activity

N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiophene ring, which is known for its diverse pharmacological properties, and a 4-fluorophenylthioacetamide moiety, contributing to its unique biological profile.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C19H18FNO2S\text{C}_{19}\text{H}_{18}\text{F}\text{N}\text{O}_{2}\text{S}

The synthesis typically involves several key steps:

  • Formation of Benzothiophene Ring : This can be synthesized through cyclization reactions.
  • Thioether Formation : Involves creating the thioether linkage.
  • Acetamide Formation : The introduction of the acetamide group is achieved through reactions with chloroacetamide under basic conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines, including breast cancer (MCF-7) and liver carcinoma (HepG2). The compound acts by targeting specific molecular pathways crucial for cancer cell survival and proliferation.

Case Study: Inhibition of VEGFR-2

A notable study highlighted its potential as a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. Compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects against VEGFR-2, which is critical in tumor angiogenesis .

Other Biological Activities

In addition to its anticancer properties, benzothiophene derivatives, including this compound, have shown a broad spectrum of biological activities:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers.
  • Antioxidant Properties : The compound may help in scavenging free radicals, thereby protecting cells from oxidative stress .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. For instance, it may inhibit kinases involved in cell signaling pathways that promote cancer cell growth and survival.

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityOther Activities
N-benzoyl-N’-(4-fluorophenyl)thioureaModerateAntimicrobial
Benzothiophene DerivativesVariableAnti-inflammatory, Antioxidant
This compoundHighAntimicrobial, Anti-inflammatory

This table illustrates the comparative efficacy of this compound relative to other compounds within the same chemical family.

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